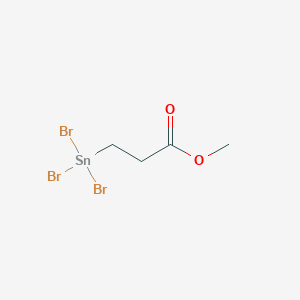
Methyl 3-(tribromostannyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tribromostannyl)propanoate is an organotin compound that features a tribromostannyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(tribromostannyl)propanoate can be synthesized through the reaction of methyl 3-bromopropanoate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tribromostannyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The tribromostannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.
Reduction Reactions: The compound can be reduced to form methyl 3-stannylpropanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the tribromostannyl group to a stannic oxide derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Substitution: Methyl 3-iodopropanoate.
Reduction: Methyl 3-stannylpropanoate.
Oxidation: Stannic oxide derivatives.
Scientific Research Applications
Methyl 3-(tribromostannyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organotin compounds.
Materials Science: Employed in the preparation of tin-based materials with unique electronic properties.
Biological Studies: Investigated for its potential use in medicinal chemistry due to its ability to interact with biological molecules.
Industrial Applications: Utilized in the production of polymers and other materials with enhanced properties .
Mechanism of Action
The mechanism of action of methyl 3-(tribromostannyl)propanoate involves the interaction of the tribromostannyl group with various molecular targets. The tribromostannyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromopropanoate: Lacks the tribromostannyl group, making it less reactive in certain substitution reactions.
Methyl 3-stannylpropanoate: Contains a stannyl group instead of a tribromostannyl group, leading to different reactivity and applications.
Ethyl 3-(tribromostannyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties .
Uniqueness
Methyl 3-(tribromostannyl)propanoate is unique due to the presence of the tribromostannyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61470-32-4 |
|---|---|
Molecular Formula |
C4H7Br3O2Sn |
Molecular Weight |
445.52 g/mol |
IUPAC Name |
methyl 3-tribromostannylpropanoate |
InChI |
InChI=1S/C4H7O2.3BrH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
XOCSHGKZSZLSIU-UHFFFAOYSA-K |
Canonical SMILES |
COC(=O)CC[Sn](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















